AHL modulator-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H12BrNO3 |

|---|---|

Peso molecular |

298.13 g/mol |

Nombre IUPAC |

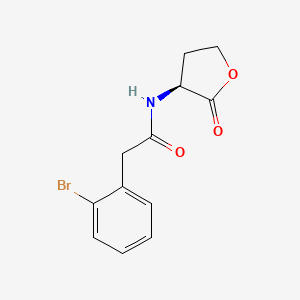

2-(2-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide |

InChI |

InChI=1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1 |

Clave InChI |

MMJSTOMMZPSKSQ-JTQLQIEISA-N |

SMILES isomérico |

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2Br |

SMILES canónico |

C1COC(=O)C1NC(=O)CC2=CC=CC=C2Br |

Origen del producto |

United States |

Foundational & Exploratory

What is the mechanism of action of AHL modulator-1?

An In-Depth Technical Guide on the Core Mechanism of Action of AHL Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic modulator of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria. This document provides a comprehensive overview of its mechanism of action, drawing from available data and the broader context of AHL signaling. It includes quantitative data on its modulatory effects, hypothesized signaling pathways, and generalized experimental protocols for its characterization.

Introduction to N-Acyl-L-Homoserine Lactone (AHL) Mediated Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-L-homoserine lactones (AHLs).

The canonical AHL-mediated QS system involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL. When the bacterial population density reaches a certain threshold, the concentration of AHLs increases. This leads to the binding of AHLs to their cognate LuxR-type receptors. The AHL-receptor complex then typically dimerizes and binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression controls various phenotypes, including biofilm formation, virulence factor production, and motility.

AHL modulators are compounds designed to interfere with this signaling pathway, acting as either agonists (mimicking the natural AHL) or antagonists (inhibiting the signaling pathway).

This compound: An Overview

This compound (CAS: 942296-18-6; Molecular Formula: C₁₂H₁₂BrNO₃) is a synthetic molecule identified as a modulator of AHL-mediated quorum sensing. It has been shown to exhibit both agonistic and antagonistic properties, depending on the biological context. Its structure, N-(4-bromobenzoyl)-L-homoserine lactone, is analogous to natural AHLs, suggesting it can interact with LuxR-type receptors.

Quantitative Data

The modulatory effects of this compound have been quantified in assays measuring cellulase (B1617823) activity and potato tissue maceration, common indicators of virulence in plant pathogenic bacteria that are often regulated by quorum sensing.

| Biological Activity | Agonism (%) | Antagonism (%) |

| Cellulase Activity | 21 | 42 |

| Potato Maceration | 5 | 32 |

| Table 1: Summary of the agonistic and antagonistic activities of this compound. |

Mechanism of Action

Based on its structure and the observed biological activities, this compound likely exerts its effects by directly competing with native AHLs for binding to LuxR-type transcriptional regulators.

-

As an Antagonist: this compound may bind to the LuxR receptor without inducing the conformational change necessary for DNA binding and transcriptional activation. By occupying the binding site, it prevents the native AHL from activating the receptor, thus inhibiting quorum sensing-regulated gene expression.

-

As an Agonist: In some systems, the binding of this compound to a LuxR-type receptor may be sufficient to induce a partially active or fully active conformation, leading to the transcription of target genes, albeit potentially at a different level than the natural AHL.

The dual agonistic and antagonistic behavior suggests that its effect is dependent on the specific LuxR-type receptor and the promoter architecture of the target genes in a given bacterial species.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The characterization of AHL modulators like this compound typically involves a series of in vitro and in vivo assays. The following are generalized protocols representative of those used in the field.

Synthesis of this compound

A common method for synthesizing N-acyl homoserine lactones involves the acylation of L-homoserine lactone.

-

Preparation of Acyl Chloride: 4-bromobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to produce 4-bromobenzoyl chloride.

-

Acylation Reaction: L-homoserine lactone hydrobromide is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) with a base (e.g., triethylamine) to neutralize the hydrobromide. The 4-bromobenzoyl chloride is then added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: The reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Quorum Sensing Reporter Strain Assays

These assays utilize bacterial strains that have been genetically engineered to produce a measurable signal (e.g., bioluminescence, fluorescence, or colorimetric change) in response to AHL activity.

-

Preparation of Reporter Strain: A culture of a suitable reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Escherichia coli JM109(pSB401)) is grown to the mid-logarithmic phase.

-

Assay Setup: In a 96-well plate, the reporter strain culture is aliquoted into wells containing growth medium.

-

Agonist Assay: this compound is added at various concentrations to determine if it can activate the reporter system.

-

Antagonist Assay: A known concentration of the native AHL for the reporter system is added to the wells along with varying concentrations of this compound to assess its inhibitory effect.

-

Incubation and Measurement: The plate is incubated at the optimal growth temperature for the reporter strain. The reporter signal (e.g., fluorescence at a specific wavelength) is measured at regular intervals.

Virulence Factor Quantification Assays

These assays measure the effect of the modulator on the production of specific virulence factors.

-

Bacterial Culture: The pathogenic bacterial strain of interest (e.g., Pectobacterium carotovorum for cellulase and pectinase (B1165727) activity) is grown in a suitable medium.

-

Treatment: The culture is treated with this compound at various concentrations, a native AHL (positive control), and a vehicle control.

-

Enzyme Activity Assay (e.g., Cellulase):

-

The bacterial culture supernatant is collected after a set incubation period.

-

The supernatant is incubated with a substrate (e.g., carboxymethyl cellulose).

-

The amount of reducing sugar produced is quantified using a colorimetric method (e.g., dinitrosalicylic acid assay).

-

-

Tissue Maceration Assay (e.g., Potato):

-

Slices of a sterile potato tuber are inoculated with the treated bacterial cultures.

-

The slices are incubated, and the extent of tissue maceration (rotting) is measured and compared between treatments.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the characterization of AHL modulators.

Conclusion

This compound is a synthetic N-acyl-L-homoserine lactone analog that demonstrates both agonistic and antagonistic effects on quorum sensing-regulated phenotypes. Its mechanism of action is predicated on its ability to competitively bind to LuxR-type receptors, thereby either inhibiting or partially activating the quorum sensing cascade depending on the specific bacterial system. Further research is required to elucidate the precise molecular interactions with different LuxR homologs and to explore its potential as a tool for studying quorum sensing or as a lead compound for the development of anti-virulence agents.

Unveiling AHL Modulator-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Immediate Release

A deep dive into the synthetic quorum sensing modulator, AHL Modulator-1, reveals its potential in attenuating bacterial virulence. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, a detailed methodology for its synthesis, and an in-depth analysis of its biological activity.

Initially identified through screening a library of N-acyl-L-homoserine lactone (AHL) analogs, this compound, also referred to as compound 12 in foundational research, has demonstrated notable dual agonist and antagonist effects on quorum sensing (QS) regulated virulence factors in the plant pathogen Pectobacterium carotovorum. This bacterium is responsible for soft rot diseases in various crops, making the study of its QS system and potential inhibitors a critical area of research.

Discovery and Biological Activity

This compound was identified in a study focused on attenuating virulence in pathogenic bacteria under native conditions on plant hosts. The compound was evaluated for its ability to modulate the activity of the ExpI/ExpR quorum sensing system in P. carotovorum, which regulates the production of virulence factors such as cellulase (B1617823) and pectolytic enzymes responsible for tissue maceration.

The biological activity of this compound was quantified in two key assays: a cellulase activity assay and a potato maceration assay. In these assays, the compound exhibited both agonistic (activating) and antagonistic (inhibiting) properties. Specifically, it demonstrated 21% agonism and 42% antagonism in the cellulase activity assay, and 5% agonism and 32% antagonism in the potato maceration assay. This dual activity suggests a complex interaction with the bacterial quorum sensing receptors.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound (compound 12) and related compounds from the initial study, providing a comparative overview of their efficacy.

| Compound | Cellulase Activity (% Agonism) | Cellulase Activity (% Antagonism) | Potato Maceration (% Agonism) | Potato Maceration (% Antagonism) |

| This compound (12) | 21 | 42 | 5 | 32 |

| 1 | 92 | 14 | 97 | -4 |

| 2 | 72 | 46 | 79 | 29 |

| 3 | 39 | 83 | 25 | 71 |

| 4 | 9 | 80 | 11 | 67 |

| OHHL (native ligand) | 100 | - | 100 | - |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the key biological assays are provided below to facilitate further research and validation.

Synthesis of this compound

The synthesis of this compound and its analogs is typically achieved through the coupling of a suitable acyl chain with the L-homoserine lactone backbone. A general procedure is outlined as follows:

-

Preparation of the Acyl Chloride: The corresponding carboxylic acid is converted to its more reactive acyl chloride derivative. This is often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically run at room temperature or with gentle heating.

-

Acylation of L-Homoserine Lactone: L-homoserine lactone hydrobromide is dissolved in a suitable solvent, often a mixture of an organic solvent (e.g., DCM) and an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the hydrobromide salt and scavenge the HCl produced during the reaction. The solution is cooled in an ice bath.

-

Reaction: The freshly prepared acyl chloride solution is added dropwise to the cooled L-homoserine lactone solution with vigorous stirring. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

-

Work-up and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure AHL analog.

Cellulase Activity Assay

This assay quantifies the effect of the modulator on the production of cellulase, a key virulence factor in P. carotovorum.

-

Bacterial Strain: An expI mutant of Pectobacterium carotovorum is used. This strain is incapable of producing its own AHL signal, making it a suitable background to test the activity of exogenous AHLs and their analogs.

-

Culture Preparation: The bacterial strain is grown overnight in a suitable liquid medium (e.g., Luria-Bertani broth).

-

Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh medium containing a substrate for cellulase (e.g., carboxymethyl cellulose).

-

Compound Addition: The AHL modulator is added to the bacterial cultures at the desired concentration. For agonist assays, the compound is added alone. For antagonist assays, the compound is added in the presence of a known concentration of the native AHL ligand (N-(3-oxohexanoyl)-L-homoserine lactone, OHHL) that induces a sub-maximal response.

-

Incubation: The cultures are incubated with shaking for a defined period (e.g., 24-48 hours) to allow for bacterial growth and cellulase production.

-

Quantification: After incubation, the bacterial cells are pelleted by centrifugation. The supernatant, containing the secreted cellulase, is collected. The cellulase activity is determined by a colorimetric assay, for example, using a Congo red overlay on an agar (B569324) plate containing the substrate or by measuring the release of reducing sugars. The activity is normalized to bacterial growth (measured by OD₆₀₀).

Potato Maceration Assay

This in-planta assay assesses the ability of the modulator to affect the virulence of P. carotovorum in a more biologically relevant context.

-

Potato Preparation: Surface-sterilized potato tubers are used. A small wound or well is created on the surface of the potato.

-

Inoculum Preparation: An overnight culture of the expI mutant of P. carotovorum is washed and resuspended in a buffer solution to a specific cell density.

-

Inoculation: The bacterial suspension is mixed with the AHL modulator at the desired concentration (for agonist assays) or with a mixture of the modulator and the native AHL (for antagonist assays). A defined volume of this mixture is then inoculated into the wound on the potato tuber.

-

Incubation: The inoculated potatoes are incubated in a humid chamber at a controlled temperature for a set period (e.g., 48-72 hours).

-

Assessment of Maceration: After incubation, the macerated (rotted) tissue is carefully removed and its weight is measured. The degree of maceration is used as a measure of virulence.

-

Data Analysis: The weight of the macerated tissue in the presence of the modulator is compared to that of the controls (bacteria alone, bacteria with native AHL) to determine the agonistic or antagonistic effect.

Visualizing the Core Concepts

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Caption: Quorum sensing pathway in P. carotovorum and the point of intervention by this compound.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers working on the development of novel anti-virulence strategies to combat bacterial infections in agriculture and potentially in clinical settings. The detailed protocols and structured data presentation are intended to support the replication and expansion of these important findings.

The Structure-Activity Relationship of AHL Modulator-1: A Technical Guide to a Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AHL Modulator-1, a synthetic N-acyl-L-homoserine lactone (AHL) analog, and explores the broader structure-activity relationships (SAR) that govern the function of this class of quorum sensing (QS) modulators. As pathogenic bacteria increasingly develop resistance to conventional antibiotics, targeting bacterial communication systems like QS presents a promising anti-virulence strategy. This document details the mechanism of action, quantitative activity data, relevant experimental protocols, and the critical structural features that define the antagonistic and agonistic activities of AHL analogs.

Introduction to Quorum Sensing and this compound

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, most commonly N-acyl-L-homoserine lactones (AHLs). These molecules are synthesized by a LuxI-family synthase and, upon reaching a threshold concentration, bind to a cognate LuxR-family transcriptional regulator. This complex then activates or represses target genes, controlling phenotypes such as biofilm formation, virulence factor secretion, and motility.[1]

Disrupting this signaling pathway with synthetic modulators offers a strategy to attenuate bacterial virulence without exerting direct bactericidal pressure, potentially reducing the development of resistance. This compound (also known as compound 12) is a synthetic modulator of AHL-mediated quorum sensing.[2]

Chemical Profile of this compound:

-

Chemical Name: N-(2-(2-bromophenyl)acetyl)-L-homoserine lactone

-

Molecular Formula: C₁₂H₁₂BrNO₃[3]

-

SMILES: N(C(CC1=C(Br)C=CC=C1)=O)[C@@H]2C(=O)OCC2[3]

This compound is an analog where the typical aliphatic acyl chain of natural AHLs is replaced by a 2-bromophenylacetyl group. This structural modification confers both agonistic (activating) and antagonistic (inhibiting) properties, depending on the biological system being assayed.

Quorum Sensing Signaling Pathway

The canonical AHL quorum sensing circuit, often exemplified by the LuxI/LuxR system, provides a framework for understanding how modulators like this compound function. The modulator can either compete with the native AHL for binding to the LuxR-type receptor, thereby inhibiting gene expression (antagonism), or it can bind to and activate the receptor, mimicking the native signal (agonism).

Figure 1. AHL-mediated quorum sensing pathway and points of intervention for modulators.

Quantitative Data and Structure-Activity Relationship (SAR)

While a comprehensive SAR study focused specifically on derivatives of this compound is not publicly available, its known activity provides a benchmark. The broader SAR of synthetic AHL analogs has been extensively studied, revealing key principles for designing potent agonists and antagonists.

Activity of this compound

The known biological activity of this compound is summarized below. The dual activity highlights its complex interaction with bacterial regulatory systems, which can vary between different species and target promoters.

| Assay | Activity Type | Result (%) |

| Cellulase (B1617823) Activity | Agonism | 21%[2] |

| Antagonism | 42%[2] | |

| Potato Maceration | Agonism | 5%[2] |

| Antagonism | 32%[2] |

Table 1. Reported activity of this compound.

General SAR Principles for AHL Analogs

The structure of an AHL modulator can be divided into three key components: the homoserine lactone (HSL) head, the amide linker, and the acyl tail. Modifications to each part significantly impact biological activity.

-

The Acyl Tail: This is the most commonly modified region and the primary determinant of specificity and potency.

-

Chain Length: Altering the carbon chain length by just one to three carbons from the native AHL can weaken agonistic activity or convert the ligand into an antagonist.[4]

-

Aromatic/Bulky Groups: Replacing the aliphatic chain with bulky or aromatic groups, such as the phenylacetyl group in this compound, is a common strategy for creating antagonists.[4][5] These groups can create steric hindrance in the binding pocket of the LuxR-type receptor, preventing the conformational change required for activation.

-

Substituents: Electron-withdrawing and lipophilic substituents on a phenyl ring in the tail, such as the bromine atom in this compound, can enhance antagonistic activity.[5]

-

-

The Amide Linker: This group is critical for activity, often forming key hydrogen bonds within the receptor's binding site. Replacing the amide with more stable bioisosteres like a triazole or tetrazole has yielded compounds with both agonistic and antagonistic activities.[6]

-

The HSL Head: The lactone ring is essential for activity. Modifications are generally less tolerated, but replacing the ring oxygen with sulfur (to create a thiolactone) has been explored, yielding analogs with significant modulatory effects.[7]

The following table summarizes SAR data from studies on various AHL analogs, providing context for the design of modulators like this compound.

| Modification (Relative to Native AHL) | Compound Example | Target System | Activity | Quantitative Data |

| Tail: Phenylacetyl group | N-phenylacetyl-L-HSL | P. aeruginosa LasR | Antagonist | ~60% Inhibition @ 200 µM |

| Tail: 4-Bromo-phenylacetyl group | N-(4-bromophenylacetyl)-L-HSL | P. aeruginosa LasR | Antagonist | ~80% Inhibition @ 200 µM[5] |

| Tail: 3-Oxo-phenylbutanoyl group | N-(3-oxophenylbutanoyl)-L-HSL | V. fischeri LuxR | Antagonist | IC₅₀ ≈ 1 µM[4] |

| Tail: Heptanoyl chain (vs C8 native) | N-heptanoyl-L-HSL | A. tumefaciens TraR | Antagonist | IC₅₀ ≈ 100 nM[4] |

| Linker: 1,4-Triazole replacement | 1-(Alkyl)-4-(butyrolactone)-triazole | V. fischeri LuxR | Agonist/Antagonist | Activity dependent on alkyl chain |

| Head: Thiolactone replacement | N-butanoyl-L-homocysteine thiolactone | P. aeruginosa RhlI | Inhibitor (Synthase) | IC₅₀ ≈ 23 µM[7] |

Table 2. Structure-activity relationship data for selected AHL analogs.

Experimental Protocols and Workflows

Evaluating the activity of AHL modulators requires specific bioassays that measure the expression of QS-controlled phenotypes. The reported activities of this compound in cellulase and potato maceration assays are based on such methods.

General Screening Workflow

A typical workflow for identifying and characterizing new AHL modulators involves primary screening followed by secondary and virulence assays.

Figure 2. Workflow for screening and validating AHL quorum sensing modulators.

Protocol: Potato Soft Rot Maceration Assay

This assay measures the ability of a compound to inhibit the production of tissue-damaging enzymes (e.g., cellulases, pectinases) by phytopathogens like Pectobacterium or Dickeya.[8][9]

Objective: To quantify the antagonistic effect of a modulator on bacterial virulence.

Materials:

-

Overnight culture of a phytopathogenic bacterium (e.g., Pectobacterium atrosepticum).

-

Test modulator (e.g., this compound) and native AHL (as control).

-

Fresh, firm potatoes (e.g., Russet).

-

Sterile phosphate-buffered saline (PBS).

-

Sterile pipette tips, scalpels, and microcentrifuge tubes.

-

Humid chamber (e.g., a sealed plastic box with moist paper towels).

Methodology:

-

Preparation: Wash potatoes thoroughly and surface-sterilize by wiping with 70% ethanol. Cut the potatoes into sterile slices of uniform thickness (approx. 1 cm).

-

Inoculum Preparation: Grow the bacterial strain overnight in appropriate liquid media. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a standard optical density (e.g., OD₆₀₀ = 1.0, corresponding to ~10⁸ CFU/mL).

-

Treatment: Prepare bacterial suspensions containing:

-

a) Bacteria only (negative control).

-

b) Bacteria + native AHL (positive virulence control).

-

c) Bacteria + native AHL + test modulator at various concentrations.

-

d) Bacteria + test modulator only (to test for agonism).

-

-

Inoculation: Inoculate the center of each potato slice with a small volume (e.g., 10-50 µL) of the prepared bacterial suspensions.[8]

-

Incubation: Place the inoculated slices into a humid chamber and incubate at a suitable temperature (e.g., 28-30°C) for 24-48 hours.

-

Quantification: After incubation, assess the extent of tissue maceration (soft rot). Carefully scoop out the rotted tissue and weigh it. A reduction in the weight of macerated tissue in the presence of the modulator compared to the positive control indicates antagonistic activity.[8]

Protocol: Cellulase Activity Assay

This assay quantifies the production of cellulase, an extracellular enzyme whose expression is often under QS control.

Objective: To measure the agonistic or antagonistic activity of a modulator by quantifying cellulase production.

Materials:

-

Bacterial culture supernatants grown with/without modulators.

-

Carboxymethyl cellulose (B213188) (CMC) solution (e.g., 1% in a suitable buffer like sodium acetate, pH 5.0).

-

Dinitrosalicylic acid (DNS) reagent.

-

Glucose standards.

-

Spectrophotometer.

Methodology:

-

Culture Preparation: Grow bacteria in liquid medium containing a cellulosic substrate, supplemented with the test modulator and/or native AHL, for a defined period (e.g., 24-48 hours).

-

Enzyme Collection: Centrifuge the cultures to pellet the cells. The supernatant contains the secreted cellulase.

-

Enzymatic Reaction:

-

Mix a volume of the culture supernatant with the CMC solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 50°C) for a set time (e.g., 30-60 minutes). The cellulase will hydrolyze CMC into reducing sugars.

-

-

Quantification of Reducing Sugars:

-

Stop the enzymatic reaction by adding DNS reagent.

-

Boil the samples for 5-10 minutes. The DNS reagent reacts with reducing sugars to produce a colored product.

-

Cool the samples and measure the absorbance at 540 nm.

-

-

Data Analysis: Compare the absorbance values of the treated samples to a standard curve prepared with known concentrations of glucose. A decrease in absorbance (less sugar produced) indicates antagonism, while an increase (relative to a no-AHL control) indicates agonism.[9]

Conclusion

This compound serves as an important chemical probe for understanding the complex interactions that govern quorum sensing. Its structure, featuring a substituted aromatic acyl tail, is representative of a class of potent synthetic antagonists. The structure-activity relationships explored in this guide demonstrate that targeted modifications to the acyl tail are the most effective strategy for tuning the biological activity of AHL analogs. The detailed experimental protocols provided herein offer a standardized framework for researchers to identify and characterize novel QS modulators, paving the way for the development of next-generation anti-virulence therapies.

References

- 1. Inhibition of Quorum Sensing in Serratia marcescens AS-1 by Synthetic Analogs of N-Acylhomoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new N-acyl-homoserine-lactone analogues, based on triazole and tetrazole scaffolds, acting as LuxR-dependent quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Quorum Quenching Lactonase Alters Virulence of Pectobacterium atrosepticum and Reduces Maceration in Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of AHL Modulator-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known agonistic and antagonistic effects of AHL Modulator-1, also referred to as compound 12. N-acyl-homoserine lactones (AHLs) are crucial signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogenic bacteria. The modulation of QS pathways through small molecules like this compound presents a promising strategy for the development of novel anti-infective therapies. This document summarizes the available quantitative data, outlines probable experimental methodologies for assessing its activity, and visualizes the pertinent biological pathways and workflows.

Introduction to AHL-Mediated Quorum Sensing

Gram-negative bacteria utilize AHLs as autoinducers to monitor their population density. The canonical AHL-based QS system involves a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that binds to the AHL.[1] At a critical concentration, the AHL-LuxR complex activates or represses the expression of target genes, leading to coordinated group behaviors such as biofilm formation, virulence factor production, and motility.[2] Disrupting this communication network is a key focus of anti-virulence research.

This compound: A Profile

This compound (compound 12) has been identified as a modulator of AHL-dependent quorum sensing. While the specific chemical structure of "this compound" is not publicly available in the reviewed literature, its activity has been quantified in assays related to bacterial virulence. The compound exhibits both agonistic and antagonistic properties, suggesting a complex interaction with bacterial QS systems.

Quantitative Data Summary

The known quantitative effects of this compound are summarized in the table below. This data originates from supplier information and highlights the dual activity of the compound in two different bioassays related to bacterial virulence.

| Assay Type | Target Organism/System | Agonistic Activity (%) | Antagonistic Activity (%) |

| Cellulase (B1617823) Activity | Not Specified | 21 | 42 |

| Potato Maceration | Not Specified | 5 | 32 |

Table 1: Summary of Quantitative Data for this compound

Signaling Pathways and Mechanism of Action

AHL modulators can exert their effects through various mechanisms, primarily by interacting with the LuxR-type receptor. The dual agonistic and antagonistic nature of this compound suggests it may act as a partial agonist or a competitive inhibitor depending on the specific LuxR homolog and the environmental context.

General AHL Signaling Pathway

The following diagram illustrates a generalized AHL-mediated quorum sensing pathway, which is the likely target for this compound.

Experimental Protocols

While the precise protocols used to generate the data for this compound are not detailed in the available sources, this section outlines standard, widely accepted methodologies for the assays mentioned.

Cellulase Activity Assay

Cellulase is a virulence factor produced by many plant pathogenic bacteria, regulated by quorum sensing.

Objective: To determine the effect of this compound on the production of cellulase.

General Protocol:

-

Bacterial Culture: A bacterial strain known to produce cellulase under QS control is grown in a suitable liquid medium.

-

Treatment Groups:

-

Negative Control: Bacterial culture with vehicle control.

-

Positive Control: Bacterial culture with a known AHL inducer.

-

Agonism Test: Bacterial culture with this compound alone.

-

Antagonism Test: Bacterial culture with both the AHL inducer and this compound.

-

-

Incubation: Cultures are incubated under appropriate conditions to allow for bacterial growth and enzyme production.

-

Enzyme Extraction: The bacterial cells are pelleted, and the supernatant containing the extracellular cellulase is collected.

-

Quantification: Cellulase activity in the supernatant is quantified using a substrate-based assay, such as the dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars released from a cellulose (B213188) substrate (e.g., carboxymethyl cellulose).

-

Data Analysis: The cellulase activity is normalized to bacterial growth (e.g., optical density at 600 nm). The percentage of agonism is calculated relative to the positive control, while the percentage of antagonism is determined by the reduction in activity compared to the positive control.

Potato Maceration Assay

This assay is a direct measure of the virulence of soft-rot bacteria, which use quorum sensing to regulate the production of pectolytic enzymes that cause tissue maceration.

Objective: To assess the impact of this compound on the ability of a pathogenic bacterium to cause soft rot in potato tissue.

General Protocol:

-

Bacterial Inoculum Preparation: A pathogenic bacterial strain (e.g., Pectobacterium carotovorum) is grown to a specific cell density.

-

Potato Preparation: Potatoes are surface-sterilized and sliced or cored to create uniform tissue samples.

-

Treatment Application:

-

Negative Control: Potato tissue treated with sterile medium.

-

Positive Control: Potato tissue inoculated with the pathogenic bacteria.

-

Agonism Test: Potato tissue inoculated with bacteria and treated with this compound.

-

Antagonism Test: Potato tissue inoculated with bacteria (and a QS inducer if necessary) and treated with this compound.

-

-

Incubation: The treated potato tissues are incubated in a humid chamber for a set period (e.g., 48-72 hours) at an appropriate temperature.

-

Assessment of Maceration: The extent of tissue maceration (rotting) is quantified by measuring the diameter or weight of the macerated tissue.

-

Data Analysis: The degree of maceration in the treatment groups is compared to the positive and negative controls to determine the agonistic or antagonistic effect of the modulator.

Discussion and Future Directions

The available data on this compound indicates its potential as a tool to study and manipulate bacterial quorum sensing. Its dual activity is particularly interesting from a drug development perspective, as it could imply different effects on various bacterial species or under different conditions.

To fully elucidate the potential of this compound, further research is required to:

-

Determine its precise chemical structure.

-

Identify the specific LuxR-type receptors it interacts with.

-

Elucidate the molecular basis of its agonistic versus antagonistic effects.

-

Evaluate its efficacy and spectrum of activity against a broader range of pathogenic bacteria.

-

Assess its in vivo efficacy and safety in relevant animal models of infection.

Conclusion

This compound (compound 12) is a noteworthy quorum sensing modulator with demonstrated agonistic and antagonistic effects on bacterial virulence-related phenotypes. While the publicly available information is currently limited, this guide provides a foundational understanding of its activity based on existing data and established scientific principles. The continued investigation of such modulators is crucial for the development of novel anti-infective strategies that can circumvent the growing challenge of antibiotic resistance.

References

The Architect of Silence: A Technical Guide to AHL Modulator-1 in Bacterial Quorum Sensing

For Immediate Release

A deep dive into the mechanisms and applications of AHL Modulator-1, a pivotal compound in the study of bacterial communication, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, experimental methodologies, and pathway visualizations to provide a comprehensive understanding of this significant quorum sensing inhibitor.

Executive Summary

Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system that orchestrates collective behaviors, including virulence and biofilm formation, in response to population density. A key class of signaling molecules in Gram-negative bacteria is N-acyl-L-homoserine lactones (AHLs). The modulation of AHL-mediated QS represents a promising anti-virulence strategy. This guide focuses on a specific synthetic AHL analog, designated as this compound (also known as compound 12 in seminal research), which has demonstrated notable efficacy in disrupting QS in the plant pathogen Pectobacterium carotovorum. Through a detailed examination of its activity, this document provides a foundational resource for leveraging this compound in both research and therapeutic development.

Introduction to this compound

This compound is a synthetic analog of N-acyl-L-homoserine lactone. Its structure is N-(4-bromophenyl)-L-homoserine lactone. This modification of the acyl chain, replacing the typical aliphatic chain with a brominated phenyl group, is critical to its modulatory activity. It was identified and characterized in a study by Palmer, Streng, and Blackwell published in ACS Chemical Biology in 2011, which investigated synthetic modulators to attenuate bacterial virulence.

Mechanism of Action and Signaling Pathway

This compound functions by interfering with the canonical LuxR-type quorum sensing circuit. In Pectobacterium carotovorum, the primary AHL-based QS system is the ExpI/ExpR system.

-

ExpI: An AHL synthase that produces the native signaling molecule, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

-

ExpR: A cytoplasmic receptor and transcriptional regulator that binds to 3-oxo-C6-HSL at critical concentrations.

-

AHL-ExpR Complex: This complex binds to specific DNA promoter regions, activating the transcription of target genes, including those encoding for virulence factors like cellulase (B1617823) and pectinase, which are responsible for soft-rot in plants.

This compound acts as a competitive antagonist of the ExpR receptor. By binding to the ligand-binding pocket of ExpR, it prevents the native AHL from activating the receptor, thereby inhibiting the downstream transcription of virulence genes.

An In-depth Technical Guide on the Influence of AHL Modulator-1 on Plant Growth and Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide consolidates information available on AHL modulator-1 from chemical suppliers and the broader scientific literature on N-acyl-homoserine lactone (AHL) signaling in plants. The primary research publication detailing the synthesis and specific experimental validation of this compound (CAS 942296-18-6) was not identified during the literature search. Therefore, the experimental protocols provided are based on established methodologies for assessing similar biological activities.

Introduction: Modulating Bacterial Communication to Influence Plant Biology

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. These QS systems regulate various bacterial behaviors, including biofilm formation, virulence factor production, and motility, which are critical in the context of plant-microbe interactions. Plants have evolved the ability to perceive and respond to these bacterial signals, leading to significant effects on their growth, development, and immune responses.

The modulation of AHL signaling presents a promising avenue for influencing plant health and disease resistance. Molecules that can act as agonists or antagonists of AHL receptors can disrupt bacterial communication and, consequently, their impact on host plants. This guide focuses on This compound , a commercially available compound identified as a modulator of AHL signaling, and explores its potential influence on plant-related processes.

Profile of this compound

This compound is a synthetic compound with the chemical name 2-bromo-N-(2-oxo-tetrahydrofuran-3-yl)benzamide . Its chemical properties are summarized in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 942296-18-6 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.13 g/mol |

| SMILES | O=C(NC1C(=O)OCC1)C2=CC=CC=C2Br |

| Synonyms | 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |

Biological Activity and Data Presentation

This compound has been reported to exhibit both agonistic and antagonistic effects on processes relevant to plant-microbe interactions, specifically cellulase (B1617823) activity and potato tissue maceration. These activities suggest that the compound can interfere with enzymatic processes that are often associated with bacterial pathogenesis in plants.

Table 2: Quantitative Biological Activity of this compound

| Assay | Effect | Activity (%) |

| Cellulase Activity | Agonism | 21% |

| Antagonism | 42% | |

| Potato Maceration | Agonism | 5% |

| Antagonism | 32% |

Data sourced from chemical supplier information. The specific concentrations and experimental conditions for these values are not publicly available.

The dual agonistic and antagonistic nature of this compound suggests a complex interaction with its molecular target(s), which could be dependent on the concentration of the modulator, the specific AHL molecules present, and the biological context of the plant-microbe system.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the influence of this compound on plant-related processes. These protocols are based on standard laboratory procedures.

Cellulase Activity Assay (Fluorometric)

This protocol describes a method to measure the effect of this compound on cellulase activity.

1. Reagents and Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Purified cellulase enzyme or a crude protein extract from plant tissue

-

Fluorometric cellulase substrate (e.g., resorufin (B1680543) cellobioside)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Stop buffer

-

96-well black microplate

-

Fluorescent microplate reader (Ex/Em = 550/595 nm)

2. Procedure:

-

Prepare a dilution series of this compound in the assay buffer. Include a vehicle control (solvent only).

-

In a 96-well microplate, add 50 µL of the cellulase solution to each well.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow the modulator to interact with the enzyme.

-

To initiate the reaction, add 40 µL of the fluorometric cellulase substrate to each well.

-

Measure the fluorescence intensity at 3-minute intervals for 30 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 25°C for a desired time (e.g., 60 minutes) and then add 30 µL of stop buffer. Measure the final fluorescence.

3. Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each concentration of this compound.

-

Express the cellulase activity as a percentage of the activity in the vehicle control.

-

Plot the percentage activity against the concentration of this compound to determine the agonistic and antagonistic effects.

Potato Maceration (Soft Rot) Assay

This assay evaluates the ability of this compound to inhibit or promote tissue degradation caused by pectinolytic bacteria.

1. Reagents and Materials:

-

This compound

-

Pectinolytic bacteria (e.g., Pectobacterium carotovorum)

-

Potatoes (fresh, firm tubers)

-

Sterile water

-

Nutrient broth

-

Sterile petri dishes

-

Incubator (25-30°C)

2. Procedure:

-

Culture the pectinolytic bacteria in nutrient broth to the desired cell density.

-

Wash and surface-sterilize the potatoes.

-

Cut the potatoes into uniform slices (e.g., 5 mm thick).

-

Prepare different concentrations of this compound in sterile water. Include a sterile water control.

-

Submerge the potato slices in the this compound solutions or the control solution for a defined period (e.g., 30 minutes).

-

Place the treated potato slices in sterile petri dishes.

-

Inoculate the center of each potato slice with a small volume (e.g., 10 µL) of the bacterial culture.

-

Seal the petri dishes and incubate at 25-30°C for 48-72 hours.

3. Data Analysis:

-

Measure the diameter of the macerated (rotted) tissue on each potato slice.

-

Alternatively, scrape away the macerated tissue and measure its weight.

-

Compare the extent of maceration in the this compound treated groups to the control group to determine the percentage of antagonism or agonism.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the conceptual framework of AHL signaling and a typical experimental workflow.

Unveiling AHL Modulator-1: A Technical Guide to a Novel Quorum Sensing Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, N-acyl-L-homoserine lactones (AHLs) serve as key signaling molecules, orchestrating collective behaviors through a process known as quorum sensing (QS). The modulation of these signaling pathways presents a promising avenue for the development of novel anti-virulence therapies. This technical guide provides a comprehensive overview of a noteworthy synthetic modulator, AHL modulator-1, also identified as compound 12 in seminal research. We will delve into its preliminary studies, review the existing literature, and present its known characteristics, offering a foundational resource for researchers in microbiology and drug discovery.

Core Compound Details

This compound, with the chemical name (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide, is a synthetic molecule designed to interfere with AHL-mediated quorum sensing.

| Property | Value |

| Chemical Name | (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide |

| CAS Number | 942296-18-6 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

Quantitative Analysis of Modulatory Activity

This compound exhibits both agonistic (activating) and antagonistic (inhibitory) effects on quorum sensing-regulated phenotypes in pathogenic bacteria, specifically in studies involving Pectobacterium carotovorum, a bacterium known to cause soft rot in plants. The dual activity of this modulator was quantified in two key virulence-associated assays: cellulase (B1617823) activity and potato tissue maceration.

| Assay | Agonism (%)[1] | Antagonism (%)[1] |

| Cellulase Activity | 21 | 42 |

| Potato Maceration | 5 | 32 |

These findings highlight the nuanced interaction of this compound with the bacterial quorum sensing machinery, capable of either partially mimicking or blocking the native AHL signals.

Mechanism of Action: The ExpI/ExpR Signaling Pathway

In Pectobacterium carotovorum, the primary AHL-based quorum sensing system is the ExpI/ExpR pathway. The synthase, ExpI, produces AHL signal molecules. As the bacterial population density increases, these AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to the cytoplasmic receptor and transcriptional regulator, ExpR. This AHL-ExpR complex then activates the transcription of target genes, including those encoding for virulence factors like cellulases and pectinases, which are responsible for tissue degradation.

This compound is believed to exert its effects by competing with the native AHLs for binding to the ExpR receptor. Its agonistic activity suggests it can induce a partial conformational change in ExpR, leading to a low level of gene expression. Conversely, its antagonistic effect indicates it can bind to ExpR without triggering full activation, thereby blocking the binding of native AHLs and reducing the overall virulence gene expression.

Figure 1. Proposed mechanism of this compound in the ExpI/ExpR pathway.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cellulase Activity Assay

This assay quantifies the production of cellulase, a key virulence enzyme, in the presence of this compound.

-

Bacterial Culture Preparation: Pectobacterium carotovorum is grown in a suitable liquid medium to a mid-logarithmic phase.

-

Experimental Setup: The bacterial culture is aliquoted into a 96-well microtiter plate. Different concentrations of this compound are added to the wells. A positive control (with native AHL) and a negative control (without any modulator) are included.

-

Incubation: The plate is incubated under conditions that promote cellulase production.

-

Substrate Addition: A solution of carboxymethyl cellulose (B213188) (CMC), a substrate for cellulase, is added to each well.

-

Quantification of Reducing Sugars: The plate is incubated further to allow for enzymatic degradation of CMC. The amount of reducing sugars released is quantified using the dinitrosalicylic acid (DNS) method. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of agonism and antagonism is calculated by comparing the cellulase activity in the presence of the modulator to the positive and negative controls.

Figure 2. Workflow for the cellulase activity assay.

Potato Maceration Assay

This bioassay directly assesses the ability of this compound to inhibit the soft-rot phenotype on potato tissue.

-

Potato Slice Preparation: Surface-sterilized potatoes are cut into uniform slices.

-

Bacterial Inoculation: A standardized suspension of Pectobacterium carotovorum is prepared. This suspension is mixed with different concentrations of this compound.

-

Infection: A small volume of the bacterial suspension (with or without the modulator) is inoculated into the center of each potato slice.

-

Incubation: The potato slices are incubated in a humid chamber at an optimal temperature for maceration for 24-48 hours.

-

Measurement of Maceration Zone: The diameter of the macerated (rotted) tissue around the inoculation site is measured.

-

Data Analysis: The reduction in the maceration zone in the presence of this compound compared to the control (bacteria only) is used to calculate the percentage of antagonism. Agonistic effects are measured by comparing to a baseline of a non-virulent strain or sterile medium.

Figure 3. Workflow for the potato maceration assay.

Conclusion and Future Directions

This compound represents a significant tool for the study of quorum sensing in Gram-negative bacteria. Its dual agonistic and antagonistic properties provide a unique opportunity to dissect the intricacies of the ExpR receptor activation and the subsequent regulation of virulence. Further research is warranted to fully elucidate its binding kinetics, explore its efficacy in more complex biological systems, and to serve as a scaffold for the design of more potent and specific quorum sensing inhibitors. This technical guide serves as a foundational document to encourage and facilitate such future investigations.

References

Unraveling the Dichotomy: A Technical Guide to AHL Modulator-1's Dual Agonism and Antagonism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of AHL Modulator-1, a fascinating molecule exhibiting both agonistic and antagonistic properties in the regulation of bacterial quorum sensing. This whitepaper provides a meticulous examination of the compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and novel visualizations of its signaling interactions.

This compound, also identified as compound 12 in seminal research, has emerged as a significant tool in the study of N-acyl-L-homoserine lactone (AHL)-mediated quorum sensing, a cell-to-cell communication system in Gram-negative bacteria that governs virulence and biofilm formation. The unique dual activity of this modulator presents a compelling avenue for the development of novel anti-infective strategies.

Quantitative Analysis of Bioactivity

The dualistic nature of this compound is quantified through its performance in key bioassays. The compound demonstrates both the ability to mimic (agonism) and inhibit (antagonism) the natural AHL signaling molecules.

| Assay Type | Agonistic Activity (%) | Antagonistic Activity (%) |

| Cellulase Activity | 21% | 42% |

| Potato Maceration | 5% | 32% |

| Data sourced from initial characterization studies of this compound. |

Core Signaling Pathway Modulation

This compound exerts its effects by interacting with LuxR-type transcriptional regulators, the key receptors in AHL-mediated quorum sensing. The binding of an AHL or a modulator to the N-terminal ligand-binding domain of a LuxR-type protein induces a conformational change that promotes protein dimerization and subsequent binding to target DNA sequences (lux boxes), thereby activating or repressing gene expression. The dual agonism and antagonism of this compound suggest a complex binding mode that can either partially activate the receptor or competitively inhibit the binding of the native AHL signal.

Unveiling the Targets of AHL Modulator-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the bacterial targets of AHL Modulator-1, a synthetic N-acyl homoserine lactone (AHL) analog. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, presents quantitative data on its modulatory effects, and offers comprehensive experimental protocols for target identification and validation. This compound, identified as N-(4-bromophenylacetyl)-L-homoserine lactone, has been shown to interfere with quorum sensing (QS) systems in various Gram-negative bacteria, positioning it as a valuable tool for anti-virulence strategies.

Executive Summary

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. In many Gram-negative bacteria, this process is mediated by AHL signal molecules. This compound acts as a competitive inhibitor of LuxR-type transcriptional regulators, the key receptors in AHL-mediated quorum sensing. By binding to the AHL binding site of these receptors, it can either antagonize (inhibit) or, in some contexts, weakly agonize (activate) the expression of downstream genes that control virulence factor production and biofilm formation. This guide will explore its effects on two significant pathogens: the opportunistic human pathogen Pseudomonas aeruginosa and the plant pathogen Pectobacterium carotovorum.

Primary Bacterial Targets of this compound

The primary molecular targets of this compound are LuxR-type transcriptional regulators . These proteins contain an N-terminal AHL binding domain and a C-terminal DNA binding domain. Upon binding of a cognate AHL, LuxR-type proteins typically dimerize and bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating their transcription. This compound disrupts this process by competing with native AHLs for the binding pocket of the receptor.

-

In Pseudomonas aeruginosa : The primary target is the LasR protein. LasR is a master regulator of virulence, controlling the expression of a wide range of factors including elastase, proteases, and exotoxins, as well as being a key regulator of biofilm formation.[1][2][3]

-

In Pectobacterium carotovorum : The likely targets are the ExpR homologs. These receptors regulate the production of plant cell wall degrading enzymes, such as cellulases and pectinases, which are responsible for the soft rot disease in various plants.[4][5][6]

Quantitative Analysis of Modulatory Activity

The modulatory effects of this compound have been quantified in various assays. The data highlights its potential as both an antagonist and a partial agonist, depending on the bacterial species and the specific QS-regulated phenotype being measured.

| Target Organism | Assay | Modulator Concentration | Effect | Quantitative Data | Reference |

| Pectobacterium carotovorum | Cellulase Activity | Not Specified | Agonism/Antagonism | 21% Agonism / 42% Antagonism | MedChemExpress |

| Pectobacterium carotovorum | Potato Maceration | Not Specified | Agonism/Antagonism | 5% Agonism / 32% Antagonism | MedChemExpress |

| Pseudomonas aeruginosa PAO1 | Biofilm Formation Inhibition | 200 µM | Antagonism | Significant reduction in biofilm | [1][2] |

| Pseudomonas aeruginosa PAO1 | Pyocyanin Production Inhibition | 200 µM | Antagonism | Significant reduction in pyocyanin | [1][2] |

| Pseudomonas aeruginosa PAO1 | Elastase Activity Inhibition | 200 µM | Antagonism | Significant reduction in elastase | [1][2] |

Note: The data from MedChemExpress for Pectobacterium carotovorum lacks detailed experimental context such as modulator concentration and the specific native AHL being competed against. The original primary literature for this data was not identified.

Signaling Pathways Modulated by this compound

This compound intercepts the canonical LuxI/LuxR quorum sensing pathway. Below are diagrams illustrating the mechanism of action in P. aeruginosa and the proposed mechanism in P. carotovorum.

Caption: General AHL quorum sensing pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the targets and effects of this compound.

AHL Biosensor Assay for Screening QS Inhibitors

This protocol uses the reporter strain Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in response to short-chain AHLs. Inhibition of violacein (B1683560) production indicates QS antagonism.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar (B569324) and broth

-

N-hexanoyl-L-homoserine lactone (C6-HSL) as the exogenous AHL

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes, micropipettes, and spreader

Procedure:

-

Prepare a lawn of C. violaceum CV026 on an LB agar plate by spreading an overnight culture.

-

In the center of the plate, place a sterile paper disc impregnated with a sub-inhibitory concentration of C6-HSL. This will induce a purple halo.

-

Place sterile paper discs impregnated with different concentrations of this compound at a distance from the central disc.

-

A disc with the solvent alone should be used as a negative control.

-

Incubate the plates at 30°C for 24-48 hours.

-

Observe the plates for zones of inhibition of the purple pigment around the discs containing this compound. The absence of a purple halo in the presence of the modulator indicates QS inhibition.

Target Identification via Affinity Chromatography and Mass Spectrometry

This protocol outlines a workflow to identify the bacterial protein targets of this compound.

Caption: Experimental workflow for identifying protein targets of this compound.

Detailed Steps:

-

Probe Synthesis and Immobilization: Synthesize a derivative of this compound that includes a linker arm and an affinity tag (e.g., biotin). Immobilize this tagged modulator onto streptavidin-coated agarose (B213101) or magnetic beads.

-

Protein Extraction: Grow the target bacterial culture (e.g., P. aeruginosa) to mid-log phase, harvest the cells, and prepare a cell-free lysate through sonication or French press.

-

Affinity Pull-Down: Incubate the cell lysate with the modulator-bound beads. The protein target (e.g., LasR) will bind to the immobilized modulator. As a control, incubate the lysate with beads that have not been coated with the modulator.

-

Washing and Elution: Wash the beads extensively with buffer to remove proteins that are non-specifically bound. Elute the target protein from the beads, for example, by boiling in SDS-PAGE loading buffer or by competitive elution with an excess of untagged this compound.

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins using one-dimensional SDS-PAGE.

-

Visualize the protein bands using a sensitive stain (e.g., Coomassie or silver stain).

-

Excise the protein band that appears in the experimental lane but not in the control lane.

-

Destain the gel piece and perform in-gel digestion with trypsin.

-

Extract the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the protein by matching the obtained peptide fragmentation patterns against a protein sequence database of the target bacterium.

-

Reporter Gene Assay for Quantifying QS Modulation

This protocol uses a reporter strain, typically E. coli, engineered to express a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase) under the control of a LuxR-dependent promoter (e.g., the lasB promoter).

Materials:

-

Engineered E. coli reporter strain (e.g., containing a plasB-gfp fusion and an arabinose-inducible lasR gene).

-

LB broth with appropriate antibiotics and L-arabinose.

-

Native AHL (e.g., 3-oxo-C12-HSL for the LasR system).

-

This compound.

-

96-well microplates.

-

Plate reader capable of measuring fluorescence or luminescence.

Procedure:

-

Grow an overnight culture of the reporter strain.

-

In a 96-well plate, set up a matrix of conditions. For antagonism assays, add a constant, sub-saturating concentration of the native AHL to all wells, along with a serial dilution of this compound. For agonism assays, add only the serial dilution of this compound.

-

Inoculate the wells with the reporter strain and induce the expression of the LuxR-type receptor (e.g., by adding L-arabinose).

-

Incubate the plate with shaking at 37°C for a defined period (e.g., 6-8 hours).

-

Measure the reporter signal (fluorescence or luminescence) and the optical density (OD600) of the cultures in each well.

-

Normalize the reporter signal to the cell density (e.g., Fluorescence/OD600).

-

Plot the normalized reporter signal against the concentration of this compound to determine its IC50 (for antagonism) or EC50 (for agonism).

Conclusion

This compound (N-(4-bromophenylacetyl)-L-homoserine lactone) is a potent modulator of quorum sensing in Gram-negative bacteria. Its primary targets are LuxR-type transcriptional regulators, such as LasR in P. aeruginosa. By competitively inhibiting these receptors, it can effectively reduce the expression of virulence factors and inhibit biofilm formation, making it a promising candidate for the development of anti-virulence therapies. The experimental protocols provided in this guide offer a robust framework for further investigation into the specific interactions and downstream effects of this and similar AHL modulators in various bacterial systems.

References

- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Attenuation of Quorum Sensing Regulated Virulence of Pectobacterium carotovorum subsp. carotovorum through an AHL Lactonase Produced by Lysinibacillus sp. Gs50 | PLOS One [journals.plos.org]

- 6. research.wur.nl [research.wur.nl]

Methodological & Application

Application Notes and Protocols for AHL Modulator-1 in a Vibrio fischeri Bioluminescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including bioluminescence in the marine bacterium Vibrio fischeri. This process is primarily regulated by N-acyl-homoserine lactones (AHLs), which act as autoinducers. At a critical population density, AHLs bind to and activate transcriptional regulators, such as LuxR, leading to the expression of genes responsible for light production.[1][2] The modulation of this pathway presents a compelling strategy for the development of novel anti-infective agents that disrupt bacterial communication rather than growth, potentially reducing the emergence of resistance.

"AHL modulator-1" is a representative term for a synthetic molecule designed to interfere with the V. fischeri quorum sensing system. Depending on its structure, such a modulator can act as an antagonist, inhibiting bioluminescence, or as an agonist, inducing it. This document provides a detailed protocol for the use of a representative AHL modulator in a Vibrio fischeri bioluminescence assay, a robust and sensitive method for screening and characterizing quorum sensing modulators.

Signaling Pathway and Mechanism of Action

In Vibrio fischeri, the LuxI synthase produces the AHL autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[3][4][5] As the bacterial population grows, the concentration of 3-oxo-C6-HSL increases. Upon reaching a threshold concentration, it diffuses into the bacterial cells and binds to the cytoplasmic receptor protein LuxR.[1] This AHL-LuxR complex then binds to a specific DNA sequence known as the lux box, activating the transcription of the lux operon (luxICDABEG).[4] The luxA and luxB genes encode the subunits of luciferase, the enzyme responsible for light production, while other genes are involved in the synthesis of the luciferin (B1168401) substrate. This compound, as an antagonist, would typically compete with the native AHL for binding to LuxR, thereby preventing the activation of the lux operon and inhibiting bioluminescence.

Experimental Protocol: Bioluminescence Inhibition Assay

This protocol details the steps to assess the antagonistic activity of a synthetic AHL modulator using a luxI mutant strain of Vibrio fischeri. This strain cannot produce its own AHL but retains a functional LuxR and the lux operon, making it an ideal biosensor.

Materials and Reagents

-

Vibrio fischeri strain: A ΔluxI derivative of V. fischeri ES114 is recommended for its highly reproducible luminescence data.[6]

-

Growth Medium: Luria-Bertani Salt (LBS) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, 50 mM Tris-HCl pH 7.5, 2-3% NaCl).

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Native Autoinducer: N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) stock solution in a suitable solvent (e.g., ethyl acetate).

-

Assay Plate: Opaque, white 96-well microtiter plates for luminescence measurements.

-

Instrumentation: Microplate reader with luminescence detection capabilities and an incubator with shaking functionality.

Experimental Workflow

Step-by-Step Procedure

-

Bacterial Culture Preparation:

-

Inoculate a single colony of V. fischeri ΔluxI into 5 mL of LBS medium.

-

Incubate overnight at 28°C with shaking (200 rpm).

-

The following day, dilute the overnight culture into fresh LBS medium to a starting optical density at 600 nm (OD600) of approximately 0.05.

-

-

Assay Plate Preparation:

-

In an opaque, white 96-well plate, prepare serial dilutions of this compound. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Add the native autoinducer, 3-oxo-C6-HSL, to all wells (except the negative control) at a concentration that elicits a sub-maximal response (e.g., its EC50 value, which is approximately 5 µM in V. fischeri).[6]

-

Include the following controls:

-

Negative Control: LBS medium with the diluted bacterial culture and the solvent vehicle for the modulator and AHL.

-

Positive Control: LBS medium with the diluted bacterial culture and 3-oxo-C6-HSL (at its EC50) and the solvent vehicle for the modulator.

-

Growth Inhibition Control: LBS medium with the diluted bacterial culture and the highest concentration of this compound, without the addition of 3-oxo-C6-HSL, to assess any effects on bacterial growth.

-

-

-

Inoculation and Incubation:

-

Add the diluted V. fischeri ΔluxI culture to each well of the 96-well plate to a final volume of 200 µL.

-

Incubate the plate at 28°C with shaking (200 rpm) for a defined period, typically 4-8 hours, to allow for bacterial growth and induction of bioluminescence.[6]

-

-

Data Acquisition:

-

After incubation, measure the bioluminescence (in Relative Light Units, RLU) using a microplate luminometer.

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth. It is crucial to confirm that the modulator does not inhibit bacterial growth, as this would also lead to a decrease in bioluminescence.

-

-

Data Analysis:

-

Normalize the bioluminescence readings by dividing the RLU by the OD600 for each well to account for any minor differences in cell density.

-

Calculate the percentage of inhibition for each concentration of the modulator using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))

-

Plot the percentage of inhibition against the logarithm of the modulator concentration.

-

Determine the IC50 value (the concentration of the modulator that causes 50% inhibition of bioluminescence) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

-

Data Presentation

The following table summarizes the inhibitory activity of several representative synthetic AHL modulators against V. fischeri bioluminescence.

| Modulator | Structure/Class | IC50 (µM) | Reference |

| N-heptanoyl-L-homoserine lactone | Acyl-homoserine lactone analogue | ~25 | [6] |

| N-(4-bromo-phenylacetanoyl)-L-homoserine lactone | Phenylacetanoyl-L-homoserine lactone | ~5 | [6] |

| N-(4-nitro-phenylacetanoyl)-L-homoserine lactone | Phenylacetanoyl-L-homoserine lactone | ~2.5 | [6] |

| N-(3-nitro-phenylacetanoyl)-L-homoserine lactone | Phenylacetanoyl-L-homoserine lactone | > 100 | [6] |

Conclusion

The Vibrio fischeri bioluminescence assay is a powerful and straightforward method for the screening and characterization of AHL modulators. By following the detailed protocol outlined in these application notes, researchers can reliably assess the potency of candidate compounds in disrupting quorum sensing. The use of a ΔluxI mutant strain ensures that the observed effects are due to the modulation of the LuxR receptor and not interference with AHL synthesis. This assay is a valuable tool in the discovery and development of novel anti-quorum sensing agents for various applications, including the fight against bacterial infections.

References

- 1. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Impact of AHL Modulator-1 on Bacterial Virulence Factor Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] This coordinated behavior includes the production of virulence factors, which are crucial for pathogenesis in many Gram-negative bacteria.[3][4] The modulation of QS pathways presents a promising strategy for the development of novel anti-virulence therapies.[5][6]

AHL modulator-1 (CAS 942296-18-6; Molecular Formula: C12H12BrNO3) is a compound that has been identified as a modulator of N-acylated L-homoserine lactone (AHL) signaling.[7][8] It has demonstrated both agonistic and antagonistic effects in certain biological assays, such as cellulase (B1617823) activity and potato maceration.[7][9] These application notes provide detailed protocols to assess the effect of this compound on the production of key virulence factors: biofilm formation, pyocyanin (B1662382) production, and protease activity, primarily in the model organism Pseudomonas aeruginosa.

Signaling Pathway Overview

AHL-mediated quorum sensing is a well-characterized signaling pathway. In many Gram-negative bacteria, a LuxI-type synthase produces AHL molecules, which diffuse across the cell membrane.[1][4] As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with a cognate LuxR-type transcriptional regulator.[2][10] This complex then activates or represses the expression of target genes, including those responsible for virulence factor production.[4]

Caption: AHL-mediated quorum sensing pathway and the potential point of intervention for this compound.

Experimental Protocols

The following protocols are designed to quantify the effect of this compound on the production of key virulence factors. Pseudomonas aeruginosa PAO1 is a recommended model organism for these assays.

Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the ability of bacteria to form biofilms on an abiotic surface.[1][11]

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial culture (P. aeruginosa PAO1)

-

Luria-Bertani (LB) broth

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Protocol:

-

Grow a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

-

Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.02.

-